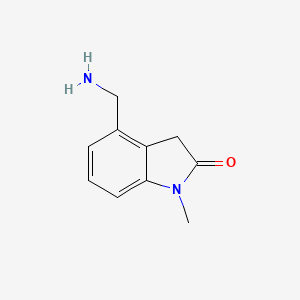
4-(Aminomethyl)-1-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-methylindolin-2-one is an organic compound that belongs to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring This particular compound features an aminomethyl group attached to the fourth position of the indoline ring and a methyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-nitrobenzylamine, a reduction step can convert the nitro group to an amino group, followed by cyclization to form the indoline core. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aminomethyl group onto the indoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoline derivatives, while reduction can produce hydroxy-indoline compounds.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-1-methylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1-methylindolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in the core structure.
4-(Aminomethyl)indole: Similar in structure but with an indole core instead of an indoline core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Features a similar aminomethyl group but with different substituents and core structure.
Uniqueness
4-(Aminomethyl)-1-methylindolin-2-one is unique due to its specific indoline core structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
4-(aminomethyl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9-4-2-3-7(6-11)8(9)5-10(12)13/h2-4H,5-6,11H2,1H3 |
Clave InChI |
ONUFFDNIQSDBIO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2=C(C=CC=C21)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


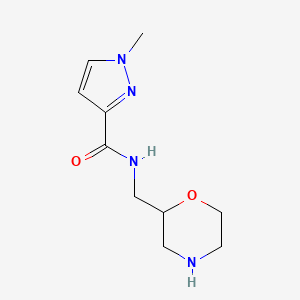
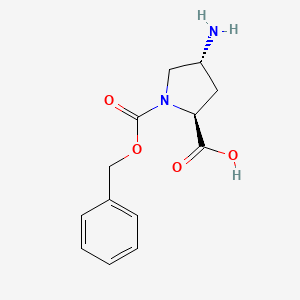
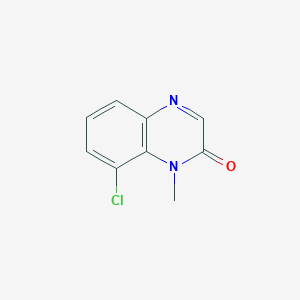
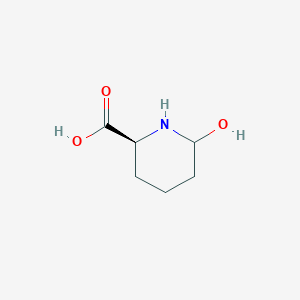
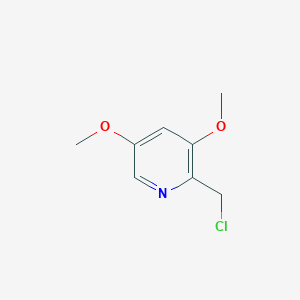

![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
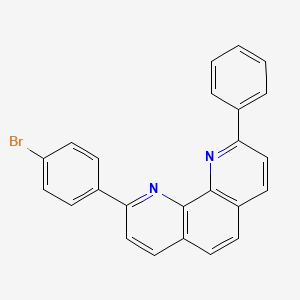

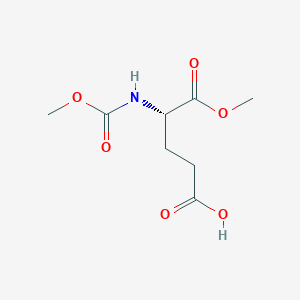
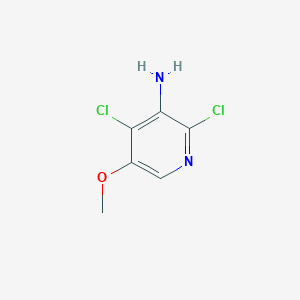
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
